3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione

Cereblon E3 ubiquitin ligase Binding affinity

3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione, universally known as thalidomide, is the founding member of the immunomodulatory imide drug (IMiD) class. It is an orally bioavailable, phthalimide-based small molecule that functions as a molecular glue, recruiting the E3 ubiquitin ligase cereblon (CRBN) to induce the ubiquitination and proteasomal degradation of specific neosubstrates including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
Cat. No. B2420709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C=CC2=O
InChIInChI=1S/C9H8N2O4/c12-6-2-1-5(9(15)10-6)11-7(13)3-4-8(11)14/h3-5H,1-2H2,(H,10,12,15)
InChIKeySCNDLANJPTVECR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione (Thalidomide) Procurement Guide: Quantitative Differentiation from Next-Generation IMiDs


3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione, universally known as thalidomide, is the founding member of the immunomodulatory imide drug (IMiD) class. It is an orally bioavailable, phthalimide-based small molecule that functions as a molecular glue, recruiting the E3 ubiquitin ligase cereblon (CRBN) to induce the ubiquitination and proteasomal degradation of specific neosubstrates including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4 [1]. Unlike its second-generation analogs lenalidomide and pomalidomide, thalidomide exhibits a broader neosubstrate degradation profile and a distinctive clinical toxicity signature dominated by peripheral neuropathy and sedation rather than myelosuppression [2].

Why Thalidomide Cannot Be Substituted by Lenalidomide or Pomalidomide in Research and Clinical Procurement


Despite sharing a conserved glutarimide scaffold and a common CRBN-dependent mechanism, thalidomide, lenalidomide, and pomalidomide are not interchangeable. Thalidomide binds CRBN with approximately ten-fold lower affinity (IC50 ~30 µM vs ~3 µM), yet paradoxically engages a distinct set of downstream neosubstrates—most notably SALL4, the degradation of which is linked to its teratogenicity [1]. Its metabolic stability, excretion profile, and clinical adverse event spectrum diverge sharply from both lenalidomide and pomalidomide, meaning that a procurement decision driven solely by per-milligram cost or target-class assumptions will fail to capture the functional and safety differentiation that governs experimental and therapeutic outcomes . The quantitative evidence below establishes exactly where and by how much the compound differs from its closest comparators.

Quantitative Evidence Guide: 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione Differentiation Data


CRBN Binding Affinity: Thalidomide Exhibits a 10-Fold Lower Affinity (IC50 ~30 µM) Versus Lenalidomide and Pomalidomide (~3 µM)

Thalidomide binds the CRBN-DDB1 complex with approximately 10-fold lower affinity than lenalidomide or pomalidomide. In a fluorescence-based thermal shift assay using purified ZZ-CRBN-DDB1, thalidomide displayed a dose-dependent interaction with an IC50 of ~30 µM, compared to ~3 µM for both lenalidomide and pomalidomide [1]. In a competitive fluorescence polarization assay, thalidomide exhibited a Kd of 121.6 ± 23.2 nM and a Ki of 249.20 nM for DDB1–CRBN, while lenalidomide and pomalidomide yielded Ki values of 177.80 nM and 156.60 nM, respectively, indicating that thalidomide's binding interaction is measurably weaker [2].

Cereblon E3 ubiquitin ligase Binding affinity

TNF-α Inhibition Potency: Lenalidomide Is 50–50,000× More Potent than Thalidomide in In Vitro Models

Lenalidomide inhibits TNF-α production with vastly greater potency than thalidomide. In LPS-stimulated human PBMCs, lenalidomide inhibits TNF-α secretion with an IC50 of ~13 nM , whereas thalidomide achieves comparable inhibition only at micromolar concentrations—reported at ~30 µM in CRBN-binding-competent cell contexts . Literature reviews estimate lenalidomide to be 50–50,000 times more potent than thalidomide in inhibiting TNF-α production, with the upper range supported by whole-blood assay data [1]. This differential translates to roughly 2,300-fold on a molar basis.

TNF-α Immunomodulation Cytokine inhibition

Anti-Angiogenic Activity: Thalidomide Is Anti-Angiogenic at Pharmacologic Concentrations, Whereas Pomalidomide Spares Angiogenesis

In a zebrafish Fli1:EGFP angiogenesis assay, thalidomide analogs were tested at their potent anti-inflammatory concentrations. Lenalidomide at 200 µg/mL (772 µM) consistently inhibited angiogenesis, producing areas of angiogenic disruption. Pomalidomide at 60 µg/mL (219 µM) showed normal vessel formation with no significant change in mean stalk length or stalk number. Thalidomide exhibited anti-angiogenic effects comparable to lenalidomide, with vessel disruption observed at anti-inflammatory dosing [1]. In HUVEC tube-formation assays, lenalidomide treatment significantly reduced filopodia outgrowth area, while pomalidomide showed no effect, quantified by area measurement [1]. This positions thalidomide and lenalidomide as anti-angiogenic, while pomalidomide uniquely spares the vasculature.

Angiogenesis Teratogenicity Vascular disruption

Clinical Pharmacokinetics: Thalidomide Exhibits a Longer Terminal Half-Life (5.5–7.3 h) and Distinct Renal Excretion Profile Versus Lenalidomide

The pharmacokinetic profiles of the IMiDs differ substantially. Thalidomide has a half-life of 5.5–7.3 hours and is excreted ~90% in the urine, with less than 4% as unchanged drug, indicating extensive metabolism. Lenalidomide has a shorter half-life of 3–5 hours (which increases 3-fold with moderate/severe renal impairment) and is excreted ~80% unchanged in the urine. Pomalidomide has a half-life of 7.5–9.5 hours, with ~70% renal excretion and only 2% as unchanged drug, reflecting primary hepatic metabolism via CYP1A2 and CYP3A4 [1]. Thalidomide requires no renal dose adjustment, whereas lenalidomide requires dose reduction for CrCl <60 mL/min and pomalidomide for patients on dialysis [1].

Pharmacokinetics Half-life Renal dosing

Clinical Neurotoxicity: Thalidomide Carries a 1.41-Fold Higher Risk of Peripheral Neuropathy Versus Lenalidomide

A U.S. population-based cohort study directly compared adverse event rates between thalidomide initiators and lenalidomide initiators in multiple myeloma. Compared with thalidomide, lenalidomide initiators had a significantly reduced risk of peripheral neuropathy (Hazard Ratio 0.71; 95% CI: 0.56–0.92), corresponding to a 1.41-fold higher neuropathy risk with thalidomide [1]. No statistically significant difference in overall survival was observed (HR 1.00, 95% CI: 0.71–1.41), indicating that the safety differentiation is driven by toxicity profile rather than efficacy [1]. Sedation and constipation are also notably more frequent with thalidomide [2].

Peripheral neuropathy Adverse events Clinical safety

Neosubstrate Engagement: Thalidomide Degrades SALL4, Driving Teratogenicity, Whereas Lenalidomide and Pomalidomide Show Minimal SALL4 Activity

Thalidomide, lenalidomide, and pomalidomide all recruit IKZF1 and IKZF3 to CRBN for degradation. However, thalidomide uniquely promotes the robust degradation of SALL4, a transcription factor critical for embryonic limb development and a mediator of thalidomide's teratogenicity [1]. HEK293T cells co-transfected with AGIA-SALL4 and Myc-IKZF1 and treated with 10 µM thalidomide show SALL4 degradation, whereas lenalidomide and pomalidomide at equivalent concentrations produce minimal to no SALL4 depletion [1]. This differential neosubstrate engagement profile explains why thalidomide is teratogenic in zebrafish, chicken, and rabbit models while pomalidomide is not, and it provides a clear molecular rationale for selecting thalidomide when SALL4-dependent biology is under investigation [2].

SALL4 Neosubstrate selectivity Teratogenicity

Best-Fit Application Scenarios for 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione Based on Quantitative Differentiation Evidence


Positive Control for SALL4-Mediated Teratogenicity and Developmental Toxicity Screening

Thalidomide is the definitive positive control compound for SALL4-dependent teratogenicity assays. Unlike lenalidomide and pomalidomide, which exhibit negligible SALL4 degradation at 10 µM, thalidomide robustly depletes SALL4 in cellular models [1]. This makes it indispensable for CRBN-dependent developmental toxicity screening platforms using human iPSC-derived mesendoderm differentiation or zebrafish/chicken embryo models [2].

Reference Compound for Peripheral Neuropathy Phenotyping in In Vivo Models

With a 1.41-fold higher risk of peripheral neuropathy compared to lenalidomide (HR 0.71 for lenalidomide vs thalidomide), thalidomide serves as the appropriate positive reference for neurotoxicity studies [1]. Lenalidomide and pomalidomide, which primarily cause myelosuppression, do not reliably induce the axonal neuropathy phenotype required for drug-safety screening or mechanistic neuropathy research.

CRBN Binding Baseline for PROTAC Linker Optimization and Degrader Pharmacology

Thalidomide's ~10-fold weaker CRBN binding (IC50 ~30 µM vs ~3 µM for lenalidomide/pomalidomide) and its distinct Ki of 249.20 nM make it a valuable low-affinity reference point for PROTAC SAR studies [1]. Researchers optimizing CRBN-recruiting PROTACs can use thalidomide as a binding floor to benchmark the affinity gains achieved by linker and warhead modifications [2].

IMiD Procurement for Renal-Impairment Studies Requiring No Dose Adjustment

Thalidomide's pharmacokinetic profile—elimination half-life of 5.5–7.3 hours, extensive metabolism with <4% excreted unchanged, and no renal dose adjustment requirement—contrasts with lenalidomide's mandatory dose reduction for CrCl <60 mL/min [1]. For experimental models of renal impairment where maintaining consistent drug exposure is critical, thalidomide offers a simpler dosing paradigm without the confounding variable of renal-function-dependent pharmacokinetics.

Quote Request

Request a Quote for 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.